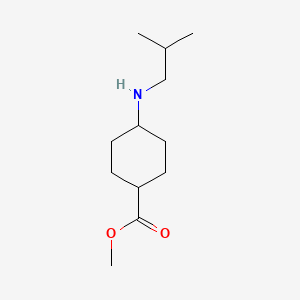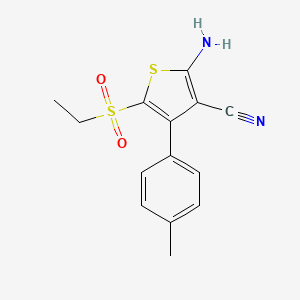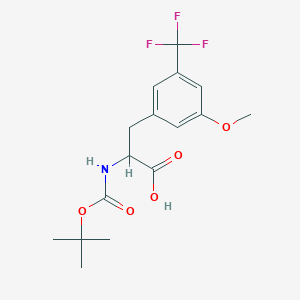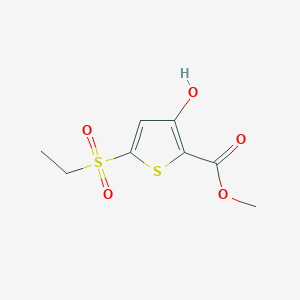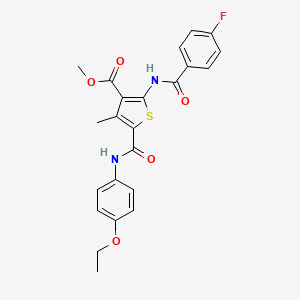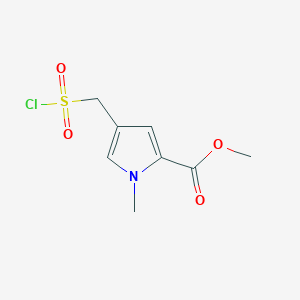
Methyl 4-((chlorosulfonyl)methyl)-1-methyl-1H-pyrrole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-((chlorosulfonyl)methyl)-1-methyl-1H-pyrrole-2-carboxylate is a synthetic organic compound characterized by its unique structure, which includes a pyrrole ring substituted with a chlorosulfonyl group and a methyl ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((chlorosulfonyl)methyl)-1-methyl-1H-pyrrole-2-carboxylate typically involves the following steps:
Formation of the Pyrrole Ring: The initial step involves the construction of the pyrrole ring, which can be achieved through the Paal-Knorr synthesis or other pyrrole-forming reactions.
Introduction of the Chlorosulfonyl Group: The chlorosulfonyl group is introduced via chlorosulfonation, where the pyrrole compound is treated with chlorosulfonic acid under controlled conditions.
Esterification: The final step involves the esterification of the carboxyl group to form the methyl ester. This can be done using methanol in the presence of an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process would include:
Batch or Continuous Flow Reactors: To manage the exothermic nature of the reactions.
Purification Steps: Such as recrystallization or chromatography to isolate the desired product.
Quality Control: Ensuring the final product meets the required specifications for further use.
化学反応の分析
Types of Reactions
Methyl 4-((chlorosulfonyl)methyl)-1-methyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorosulfonyl group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Oxidation: Oxidative conditions can modify the pyrrole ring or the substituents, leading to different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, primary amines, or alcohols in the presence of a base.
Reduction: Using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Employing oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative, while reduction could lead to the formation of a sulfonyl derivative.
科学的研究の応用
Methyl 4-((chlorosulfonyl)methyl)-1-methyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which Methyl 4-((chlorosulfonyl)methyl)-1-methyl-1H-pyrrole-2-carboxylate exerts its effects involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. These reactions can modify the activity of enzymes or other biological targets, depending on the context of their use.
類似化合物との比較
Similar Compounds
- Methyl 4-((chlorosulfonyl)methyl)benzoate
- Methyl 2-((chlorosulfonyl)methyl)benzoate
- Methyl 4-((chlorosulfonyl)methyl)-5-methylthiophene-2-carboxylate
Uniqueness
Methyl 4-((chlorosulfonyl)methyl)-1-methyl-1H-pyrrole-2-carboxylate is unique due to its pyrrole ring structure, which imparts different electronic properties compared to benzoate or thiophene derivatives. This uniqueness can influence its reactivity and the types of reactions it undergoes, making it a valuable compound in synthetic chemistry and research applications.
特性
分子式 |
C8H10ClNO4S |
|---|---|
分子量 |
251.69 g/mol |
IUPAC名 |
methyl 4-(chlorosulfonylmethyl)-1-methylpyrrole-2-carboxylate |
InChI |
InChI=1S/C8H10ClNO4S/c1-10-4-6(5-15(9,12)13)3-7(10)8(11)14-2/h3-4H,5H2,1-2H3 |
InChIキー |
PGKQMQALZDWJPO-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C=C1C(=O)OC)CS(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





